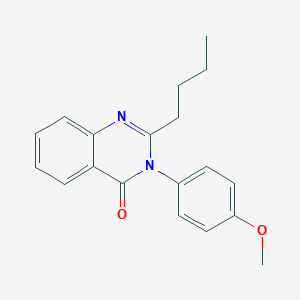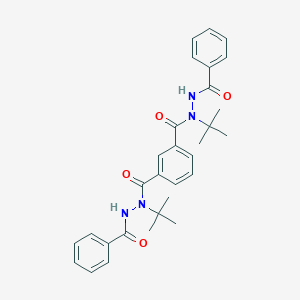
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMQ belongs to the class of quinazoline derivatives, which have been found to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound possesses potent antioxidant and anti-inflammatory activities. Additionally, this compound has been found to inhibit the growth of various cancer cells and exhibit antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is its ease of synthesis and availability. Additionally, this compound exhibits potent biological activities at relatively low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one. One of the potential applications of this compound is in the development of novel anticancer drugs. Additionally, this compound has been found to exhibit promising neuroprotective effects, which could be further explored for the treatment of neurodegenerative diseases. Furthermore, the development of this compound-based materials for use in various applications, such as sensors and catalysts, is an area of active research.
Métodos De Síntesis
The synthesis of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one involves the reaction of 4-methoxybenzaldehyde with butylamine in the presence of acetic acid and glacial acetic acid as solvents. The resulting intermediate is then reacted with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide to yield this compound.
Aplicaciones Científicas De Investigación
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been found to possess antitumor, anti-inflammatory, and antifungal activities. In pharmacology, this compound has been shown to exhibit potent antioxidant and neuroprotective effects.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-butyl-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-9-18-20-17-8-6-5-7-16(17)19(22)21(18)14-10-12-15(23-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3 |
Clave InChI |
PIKGHCNWMPNUPD-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
SMILES canónico |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
